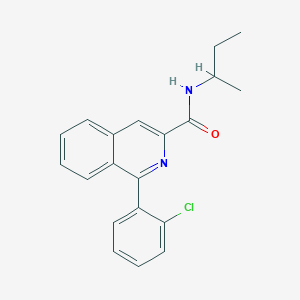

N-Desmethyl-PK 11195

Übersicht

Beschreibung

N-Desmethyl-PK 11195 ist ein Isochinolincarboxamid-Derivat, das als Vorläufer für den Radioliganden [N-methyl-11C]PK 11195 dient. TSPO ist an verschiedenen physiologischen Prozessen beteiligt, darunter Steroidogenese, Apoptose und Zellatmung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann über verschiedene Wege synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 3-Isochinolinon mit Formamid, beschleunigt durch Erhitzen und Zugabe eines Promotorkatalysators . Ein weiterer Ansatz beinhaltet die Methylierung von 1-(2-Chlorphenyl)-N-(1-Methylpropyl)-3-Isochinolincarboxamid unter Verwendung von Kohlenstoff-11, das aus 11C-Methyliodid gewonnen wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst typischerweise die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung. Der Reaktionsbehälter ist mit this compound gefüllt, das in Dimethylsulfoxid (DMSO) gelöst ist, und mit fein pulverisiertem Kaliumhydroxid (KOH). Das Gemisch wird erhitzt und dann mittels semipräparativer HPLC gereinigt .

Wissenschaftliche Forschungsanwendungen

N-Desmethyl-PK 11195 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese von Radioliganden für PET-Studien verwendet.

Biologie: Untersucht die Rolle von TSPO in verschiedenen biologischen Prozessen.

Industrie: Wird bei der Herstellung von Radioliganden für die diagnostische Bildgebung eingesetzt.

Wirkmechanismus

This compound bindet selektiv an TSPO, ein Protein, das sich in der äußeren Mitochondrienmembran befindet. Diese Bindung moduliert verschiedene physiologische Prozesse, darunter Apoptose und Zellatmung. Die hohe Affinität der Verbindung zu TSPO macht sie zu einem wertvollen Werkzeug für die Untersuchung der mitochondrialen Funktion und Pathologie .

Wirkmechanismus

Target of Action

N-Desmethyl-PK 11195, also known as N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide or 3-Isoquinolinecarboxamide, 1-(2-chlorophenyl)-N-(1-methylpropyl)-, is a potent ligand for the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO .

Mode of Action

The compound binds specifically to the TSPO, exhibiting high affinity for the PBR in all species . The exact function of TSPO is still unclear, but it is known that the levels of PK binding sites in rat brains significantly increase in case of neuronal damage . This is associated with a macrophage invasion that occurs after the brain insult .

Biochemical Pathways

It is known that the compound has anti-inflammatory properties and can reverse the suppression of apoptosis by bcl-2 . It is also used as a tracer to study stroke, tumors, and diseases involving cell loss, such as Parkinson’s disease .

Pharmacokinetics

It is known that the compound can be labeled at the nitrogen position with a 11c-methyl group derived from 11c-methyliodide . The reaction vessel is preloaded with 1 mg this compound, which is dissolved in 0.4 mL DMSO and 10 mg finely powdered KOH . The whole reaction mixture is heated for 1.5 min at 90°C and then purified .

Result of Action

It is known that the compound enhances the susceptibility of cells to apoptosis induction by dna damaging agents . It also binds to monocytes and following lesioning its binding is up-regulated in brain macrophages and activated microglia .

Action Environment

The action environment of this compound is primarily at the outer mitochondrial membrane

Biochemische Analyse

Biochemical Properties

N-Desmethyl-PK 11195 is known to interact with various enzymes, proteins, and other biomolecules. This interaction plays a crucial role in various biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been reported to promote mitochondrial apoptosis and block P-glycoprotein (Pgp)-mediated drug efflux to chemosensitize cancer cells . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to plasma-membrane sites in Pgp-expressing cells, stimulates Pgp-associated adenosine triphosphatase (ATPase) activity, and causes conformational changes in Pgp . This suggests that this compound modulates Pgp-mediated efflux by direct transporter interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the level of unmetabolized this compound decreased slowly over time after injection . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the bactericidal activity of this compound was correlated to the total weekly dose and was not influenced by the frequency of administration . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It broadly inhibits adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples, including multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or Pgp .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is eliminated both through the renal and hepatobiliary systems . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily at the outer mitochondrial membrane where it binds to the peripheral benzodiazepine receptor (PBR) . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Desmethyl-PK 11195 can be synthesized through several routes. A common method involves the reaction of 3-isoquinolinone with formamide, accelerated by heating and the addition of a promoter catalyst . Another approach involves the methylation of 1-(2-chlorophenyl)-N-(1-methylpropyl)-3-isoquinoline carboxamide using carbon-11 derived from 11C-methyliodide .

Industrial Production Methods

Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for purification. The reaction vessel is preloaded with this compound, dissolved in dimethyl sulfoxide (DMSO), and finely powdered potassium hydroxide (KOH). The mixture is heated and then purified using semi-preparative HPLC .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Desmethyl-PK 11195 unterliegt verschiedenen chemischen Reaktionen, darunter:

Methylierung: Die Verbindung wird an der Stickstoffposition unter Verwendung von 11C-Methyliodid methyliert.

Oxidation und Reduktion: Diese Reaktionen werden weniger häufig berichtet, können aber auf Basis der Struktur der Verbindung abgeleitet werden.

Häufige Reagenzien und Bedingungen

Methylierung: 11C-Methyliodid, DMSO und KOH werden häufig verwendet.

Oxidation und Reduktion: Standardreagenzien für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte

Das primäre Produkt von Interesse ist [N-methyl-11C]PK 11195, das in PET-Bildgebungsstudien verwendet wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PK 11195: Die Stammverbindung, ebenfalls ein TSPO-Ligand.

Ro5-4864: Ein weiterer TSPO-Ligand mit ähnlichen Bindungseigenschaften.

DASA: Ein PKM2-Aktivator mit anderen molekularen Zielstrukturen.

Einzigartigkeit

N-Desmethyl-PK 11195 ist einzigartig aufgrund seiner hohen Affinität zu TSPO und seiner Verwendung als Vorläufer für Radioliganden in der PET-Bildgebung. Diese Spezifität ermöglicht detaillierte Studien der mitochondrialen Funktion und Pathologie, was es zu einem wertvollen Werkzeug in Forschung und Klinik macht .

Eigenschaften

IUPAC Name |

N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSIYNJKCPZOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.